

Application Notes: N-(1-phenylethyl)propan-2amine in Pharmaceutical Research

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Compound of Interest		
Compound Name:	N-(1-phenylethyl)propan-2-amine	
Cat. No.:	B1275591	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(1-phenylethyl)propan-2-amine, also known as N-isopropyl-1-phenylethylamine, is a secondary amine belonging to the substituted phenethylamine chemical class.[1][2] This class of compounds is renowned for its diverse pharmacological activities, primarily targeting the central nervous system (CNS).[3][4] Structurally, **N-(1-phenylethyl)propan-2-amine** is characterized by a phenethylamine backbone with an isopropyl group attached to the amine. A key structural feature is its chiral center at the alpha-carbon, leading to the existence of (R)-and (S)-enantiomers.[1] This stereoisomerism is critical, as the individual enantiomers can exhibit distinct pharmacological and toxicological profiles by interacting differently with stereoselective biological targets like receptors and enzymes.[1]

Due to its structural similarity to regulated substances like amphetamine, this compound serves as a valuable tool in pharmaceutical research and forensic analysis.[5] It is investigated for its potential to modulate neurotransmitter systems, including dopaminergic and adrenergic pathways, and its utility as a building block for the synthesis of more complex, biologically active molecules.[6][7]

Potential Mechanisms of Action

Based on its chemical structure and the pharmacology of related phenethylamines, **N-(1-phenylethyl)propan-2-amine** is hypothesized to exert its effects through one or more of the



following mechanisms:

- Monoamine Transporter Inhibition: As a phenethylamine derivative, the compound is a likely candidate for interacting with monoamine transporters.[8] These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are responsible for the reuptake of neurotransmitters from the synaptic cleft. Inhibition of these transporters increases the extracellular concentration of these neurotransmitters, leading to enhanced downstream signaling. This is a primary mechanism for many stimulant drugs.[9]
- Monoamine Oxidase (MAO) Inhibition: Research suggests that the (R)-enantiomer of N-(1-phenylethyl)propan-2-amine may act as an inhibitor of monoamine oxidase B (MAO-B).[7]
 MAO enzymes are responsible for the degradation of monoamine neurotransmitters.
 Inhibition of MAO-B leads to increased levels of dopamine in the brain, a strategy used in the treatment of Parkinson's disease.
- Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Phenethylamine and its analogues
 are endogenous ligands for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein
 coupled receptor that modulates monoaminergic neurotransmission.[10][11] Activation of
 TAAR1 can influence dopamine and serotonin systems and is an emerging target for treating
 psychosis and other neuropsychiatric disorders.[12]

Data Presentation

Quantitative data for novel compounds are crucial for establishing their potency, selectivity, and therapeutic potential. Below is a representative table summarizing key in vitro parameters that would be determined during the pharmacological profiling of **N-(1-phenylethyl)propan-2-amine**'s enantiomers.

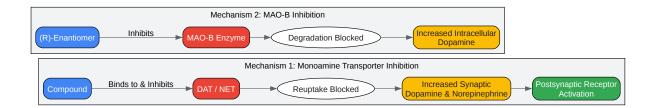
Note: The following values are hypothetical examples provided for illustrative purposes, as comprehensive public data for this specific compound is limited. They are representative of a compound with potential activity at monoamine transporters and MAO-B.



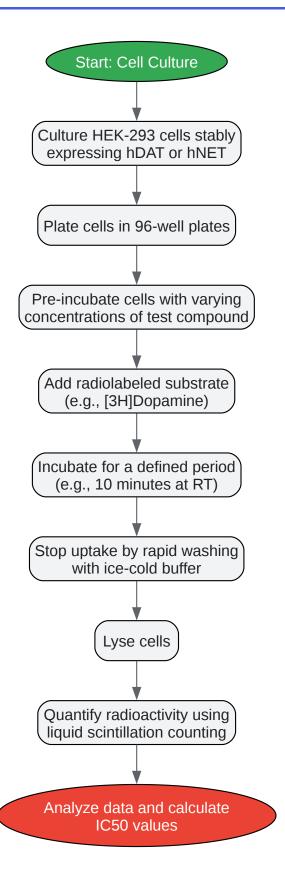
Parameter	(R)-N-(1- phenylethyl)propan- 2-amine	(S)-N-(1- phenylethyl)propan- 2-amine	Reference Compound
Monoamine Transporter Inhibition (IC50, nM)			
Dopamine Transporter (DAT)	850 nM	150 nM	Cocaine (IC₅o ≈ 250 nM)
Norepinephrine Transporter (NET)	1200 nM	220 nM	Desipramine (IC₅o ≈ 4 nM)
Serotonin Transporter (SERT)	>10,000 nM	>10,000 nM	Fluoxetine (IC₅o ≈ 1 nM)
Monoamine Oxidase Inhibition (IC50, nM)			
MAO-A	>10,000 nM	>10,000 nM	Clorgyline (IC₅o ≈ 5 nM)
МАО-В	95 nM	2500 nM	Selegiline (IC₅o ≈ 10 nM)
TAAR1 Receptor Activation (EC ₅₀ , nM)	500 nM	450 nM	β-Phenylethylamine (EC₅o ≈ 50 nM)

Mandatory Visualizations Signaling Pathways and Experimental Logic

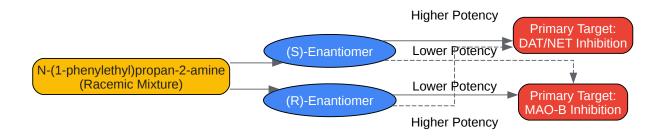












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